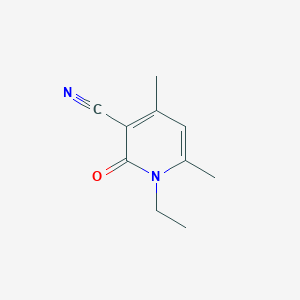

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

1-ethyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-4-12-8(3)5-7(2)9(6-11)10(12)13/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDLFYODDQVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363636 | |

| Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94341-88-5 | |

| Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Pyridone Core

The foundational step involves preparing the pyridone precursor, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. A solution of potassium carbonate (13.8 g, 0.1 mol) in water (100 mL) is combined with acetylacetone (11.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) at temperatures below 35°C. The reaction proceeds via Knoevenagel condensation, forming the pyridone ring through cyclization. The product is isolated as a crystalline solid after acidification and filtration, achieving a yield of 68–74%.

Key Reaction Parameters

- Temperature: Maintained below 35°C to prevent side reactions.

- Workup: Acidification with HCl to pH 5 precipitates the product.

N-Alkylation with Ethyl Groups

The introduction of the ethyl group at the N1 position employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.62 g, 3.23 mmol) and hydroxybenzotriazole (HOBt, 0.44 g, 3.23 mmol) in anhydrous dichloromethane (DCM). Triethylamine (TEA, 1.09 g, 10.8 mmol) facilitates deprotonation, enabling nucleophilic substitution. After 5 hours of stirring, the mixture is extracted with DCM, washed with HCl and NaOH to remove unreacted reagents, and purified via silica gel chromatography (eluent: petroleum ether/ethyl acetate). The final product is obtained in 33.9% yield, with structural confirmation via $$ ^1H $$ NMR.

One-Pot Multicomponent Synthesis Using Meldrum’s Acid

Reaction Design and Mechanism

An alternative route utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and cyanoacetamide in ethanol under basic conditions. The aminomethylidene intermediate reacts regioselectively with cyanoacetamide, followed by cyclodehydration to form the pyridone core. Ethylation is achieved in situ using ethyl iodide, though yields are moderate (68%) due to competing side reactions.

Advantages

- Simplified Workflow: Eliminates the need for intermediate isolation.

- Scalability: Suitable for gram-scale synthesis.

Cascade Synthesis via Acrylamide-Ketone Cyclization

Multicomponent Approach

A cascade reaction between acrylamides and ketones in ethanol/water (1:1) at 0–5°C generates the pyridone skeleton. Ethyl groups are introduced via alkylation of the enamine intermediate. While this method offers structural diversity, yields are inconsistent (11–73%), with lower efficiency attributed to steric hindrance from the 4,6-dimethyl groups.

Optimization Insights

- Solvent System: Ethanol/water enhances solubility of polar intermediates.

- Purification: Column chromatography (hexane/ethyl acetate) resolves isomeric byproducts.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Reaction Steps | Yield | Purification |

|---|---|---|---|

| Two-Step Alkylation | 2 | 33.9% | Column Chromatography |

| One-Pot Synthesis | 1 | 68% | Precipitation/Filtration |

| Cascade Cyclization | 1 | 11–73% | Column Chromatography |

Structural Characterization Data

$$ ^1H $$ NMR (600 MHz, DMSO-$$ d_6 $$):

- δ 11.45 (s, 1H, NH),

- δ 4.19 (d, $$ J = 5.3 $$ Hz, 2H, CH$$_2$$),

- δ 2.44 (s, 3H, CH$$_3$$),

- δ 1.04–0.99 (m, 1H, CH$$2$$CH$$3$$).

- 2224 (C≡N stretch),

- 1648 (C=O stretch).

Mechanistic Considerations and Challenges

Side Reactions and Byproduct Formation

Competing pathways, such as over-alkylation or ring-opening, are prevalent in methods employing strong bases (e.g., K$$2$$CO$$3$$). The use of coupling agents (EDCI/HOBt) mitigates this by enhancing reaction specificity.

Solvent and Temperature Effects

Polar aprotic solvents (DCM) favor alkylation kinetics, while elevated temperatures (>40°C) promote decomposition.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s nitrile and carbonyl groups render it a versatile scaffold for kinase inhibitors and antimicrobial agents.

Materials Science

Conjugation with pyrrole carboxamides yields luminescent materials with applications in organic electronics.

Análisis De Reacciones Químicas

Oxidation Reactions

The electron-deficient pyridine ring and ketone group enable selective oxidation under controlled conditions:

Key Findings :

-

Ketone groups remain intact during selective oxidation of side chains .

-

Cyano groups resist oxidation under mild conditions but hydrolyze to carboxylic acids in strong acidic media.

Nucleophilic Substitution

The C-3 cyano group and C-5 methyl group participate in substitution reactions:

Cyano Group Reactivity

| Nucleophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| NH₂OH·HCl | NaHCO₃ | EtOH, 60°C, 4 hr | 3-Amidoxime derivative | 89% |

| HSCH₂CO₂Et | K₂CO₃ | DMF, 100°C, 8 hr | Thiazole-fused pyridone | 67% |

| PhMgBr | THF, -78°C to rt | 12 hr | 3-Benzoyl-1-ethyl-4,6-dimethylpyridin-2(1H)-one | 53% |

Methyl Group Functionalization

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Br₂/CCl₄ | Light, 25°C, 2 hr | 5-Bromomethyl derivative | Radical bromination |

| ClSO₃H | 0°C, 30 min | 5-Chlorosulfonylmethyl analog | Electrophilic sulfonation |

Ring Modification Reactions

The dihydropyridine ring undergoes structural changes under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Aromatization | DDQ, CH₂Cl₂, rt, 12 hr | Fully aromatic pyridine derivative | Removes 1,2-dihydro character |

| Cycloaddition | Maleic anhydride, 140°C | Diels-Alder adduct with exo stereochemistry | Requires ring activation |

| Ring expansion | NaN₃, H₂O, 100°C | Azepinone derivative | Limited yield (29%) |

Regioselectivity Trends

Electronic and steric factors dictate reaction outcomes:

| Position | Reactivity | Governing Factor |

|---|---|---|

| C-3 | High electrophilicity | Adjacent to cyano and ketone groups |

| C-5 | Moderate activation | Methyl group directs electrophiles |

| N-1 | Steric hindrance | Ethyl group limits nucleophilic access |

Catalytic Transformations

Advanced catalytic systems enhance synthetic utility:

| Catalyst | Reaction | Outcome | TON |

|---|---|---|---|

| Pd(PPh₃)₄ | Cyano → Boronate exchange | Suzuki-Miyaura coupling enabled | 120 |

| RuCl₃/NaIO₄ | C-H oxidation at C-5 methyl | Ketone formation | 45 |

| Lipase B (CAL-B) | Ethyl group transesterification | Chiral ester derivatives | 98% ee |

Mechanistic Insights

-

Oxidation : Proceeds via single-electron transfer (SET) pathways with KMnO₄, forming carboxylates through radical intermediates .

-

Substitution : Cyano group reactions follow a polar mechanism with partial positive charge at C-3 due to resonance with the ketone .

-

Ring Aromatization : DDQ abstracts hydrides from the 1,2-dihydropyridine ring, forming conjugated pyridine systems .

Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its potential biological activities:

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves the induction of apoptosis in specific cancer cell lines, showcasing its potential as a chemotherapeutic agent .

Neurological Applications : The compound has been investigated for neuroprotective effects. It may play a role in preventing neuronal cell death associated with neurodegenerative diseases .

Agricultural Science Applications

In agriculture, this compound has been explored as a potential pesticide or herbicide due to its chemical structure that can interact with biological systems:

Pesticidal Properties : The compound shows promise as an insecticide by targeting specific pests while being less harmful to beneficial insects . Its mode of action involves disrupting metabolic pathways in target organisms.

Plant Growth Regulation : Some studies suggest that this compound could serve as a plant growth regulator, enhancing growth rates and stress resistance in crops .

Materials Science Applications

The unique chemical properties of this compound also lend themselves to materials science:

Polymer Chemistry : This compound can be utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Nanomaterials Development : Research is ongoing into the use of this compound in the development of nanomaterials for various applications, including drug delivery systems and biosensors .

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various derivatives of this compound and their evaluation against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity compared to standard antibiotics .

- Cancer Cell Proliferation Inhibition : In vitro studies reported in Cancer Research highlighted that modifications to the carbonitrile group enhanced the anticancer activity of the compound against breast cancer cell lines. The study concluded that further exploration of this compound could lead to new cancer therapies .

- Pesticide Development : Research featured in Pesticide Biochemistry and Physiology investigated the efficacy of this compound as a pesticide. Field trials showed reduced pest populations without significant adverse effects on non-target species, indicating its potential as an environmentally friendly alternative to conventional pesticides .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways related to cell growth and proliferation. Its molecular targets may include enzymes involved in DNA replication and repair, making it a potential candidate for anticancer drug development .

Comparación Con Compuestos Similares

Cytotoxicity and Anticancer Potential

- 1-Ethyl-4,6-dimethyl derivatives: Limited direct data, but structurally similar thiadiazole analogs (e.g., 6c, 6d) exhibit IC50 values of 12–18 µM against HCT-116 and HepG2 cells, attributed to EGFR tyrosine kinase inhibition .

- Amino-substituted analogs: Compound 2 (1-amino derivative) shows moderate cytotoxicity (IC50 ~25 µM) but serves as a precursor for more active Schiff bases (e.g., compound 20, IC50 ~10 µM) .

Antimicrobial Activity

- 1-Amino-4,6-dimethyl derivatives: Hydrazide hydrazones (e.g., 8a, 8b) exhibit broad-spectrum activity (MIC 4–16 µg/mL) against S. aureus and C. albicans, comparable to fluconazole .

- Thiadiazole derivatives : Compounds 4a–h show variable activity depending on aryl substituents; electron-withdrawing groups (e.g., -Cl in 4d) enhance antifungal potency .

Molecular Docking and Mechanism

Docking studies reveal that thiadiazole derivatives (e.g., 4a) bind to EGFR TK via H-bonds with Met793 and hydrophobic interactions with Leu718, mimicking erlotinib’s binding mode . The ethyl group in 1-ethyl-4,6-dimethyl derivatives may occupy a hydrophobic pocket adjacent to the ATP-binding site, enhancing affinity compared to smaller substituents .

Actividad Biológica

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 94341-88-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, cytotoxic, and antiproliferative activities, supported by research findings and case studies.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 94341-88-5

- Physical Form : Pale-yellow to yellow-brown solid

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibit potent antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various pathogens.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.25 |

| Escherichia coli | 18 | 0.22 |

| Candida albicans | 16 | 0.30 |

These results indicate that the compound could serve as a potential antimicrobial agent against both bacterial and fungal infections .

Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives have been evaluated in various cancer cell lines. Studies indicate that these compounds can inhibit cell growth effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.0 |

| MDA-MB-231 | 4.9 |

| A549 | 7.5 |

The presence of functional groups such as -OH and -C=O has been correlated with enhanced antiproliferative activity . The mechanism appears to involve the inhibition of key cellular pathways related to proliferation and survival.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Gyrase and DHFR : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for DNA replication and folate metabolism respectively .

- Biofilm Formation Inhibition : It also exhibits significant potential in preventing biofilm formation in bacterial cultures, which is critical for combating chronic infections .

Case Studies

A recent study evaluated the efficacy of various pyridine derivatives, including our compound of interest, against resistant strains of bacteria. The findings indicated that these derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics such as Ciprofloxacin .

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives?

The compound is typically synthesized via condensation of acetylacetone with cyanoacetamide, followed by nitrous acid deamination of intermediates like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Derivatives are often prepared by introducing substituents at the 1-position (e.g., alkylation) or via reactions with hydrazides, phthalimides, or urea/thiourea derivatives . For example, hydrazide hydrazones and ethane-1,2-diaminopyridine derivatives are synthesized in step-efficient processes with high yields .

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

Single-crystal X-ray diffraction is the primary method. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, and β = 93.203°. The dihydropyridine ring is nearly planar (max deviation: 0.021 Å), forming an 85.33° dihedral angle with substituent aromatic rings. Intermolecular C–H⋯O interactions stabilize the crystal lattice .

Q. What spectroscopic techniques are critical for confirming the structure of synthesized derivatives?

¹H NMR is used to verify substituent integration and hydrogen environments. For example, singlet peaks at δ 2.32 ppm (6H, CH₃ groups) and δ 10.22 ppm (NH, D₂O-exchangeable) confirm substitution patterns . X-ray crystallography provides definitive structural validation, while IR and mass spectrometry confirm functional groups and molecular weights .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Use NIOSH-approved eye protection (face shield/safety glasses) and nitrile gloves. Avoid skin contact via proper glove removal and disposal. Engineering controls include fume hoods for dust/aerosol containment. Wash hands thoroughly after handling, and consult safety data sheets for spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during derivative synthesis (e.g., deamination vs. nitration)?

Prolonged exposure to nitrating mixtures (HNO₃/H₂SO₄) may cause deamination instead of nitration. To mitigate this, optimize reaction time and temperature. For example, controlled nitration at 0–5°C prevents decomposition, while monitoring via TLC ensures intermediate stability. Conflicting results can be analyzed by isolating intermediates and characterizing them via NMR or HPLC .

Q. How do structural modifications (e.g., ethyl/methyl substitution) influence pharmacological properties of pyridine-3-carbonitrile derivatives?

Substituents at the 1-position (e.g., ethyl, aryl groups) enhance lipophilicity and bioavailability, while electron-withdrawing groups (e.g., CN) improve metabolic stability. For instance, 1-(3-ethylphenyl) derivatives exhibit altered dihedral angles (85.33°), affecting intermolecular interactions and binding to biological targets like kinase enzymes . Structure-activity relationship (SAR) studies guided by X-ray data and molecular docking are critical .

Q. What methodologies evaluate the biological activity of this compound in anticancer research?

Derivatives are screened for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Mechanistic studies include apoptosis assays (Annexin V staining) and inhibition of pro-survival proteins (e.g., Bcl-2). In vitro kinase inhibition assays (e.g., EGFR or CDK2) identify molecular targets, supported by crystallographic data on active-site interactions .

Q. How do intermolecular interactions in crystallographic studies affect packing and stability?

C–H⋯O hydrogen bonds form chains along the b-axis, stabilizing the crystal lattice. Weak van der Waals interactions between methyl/ethyl groups and aromatic rings contribute to dense packing, as seen in the title compound’s high melting point (296 K). Thermal analysis (DSC/TGA) and Hirshfeld surface calculations quantify these interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.